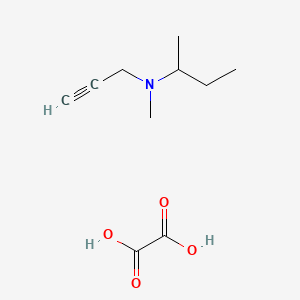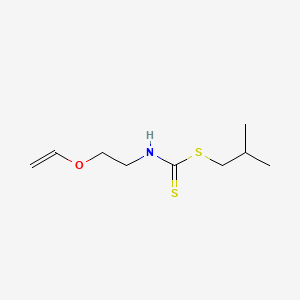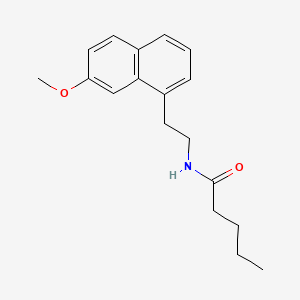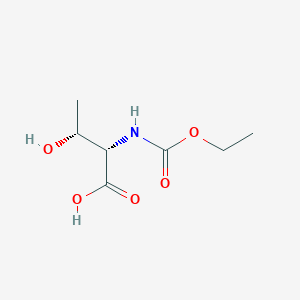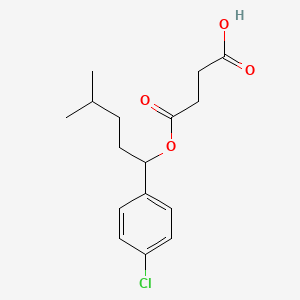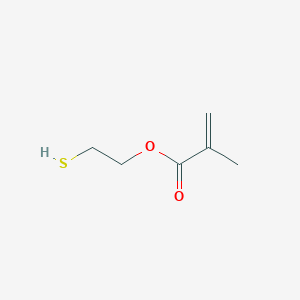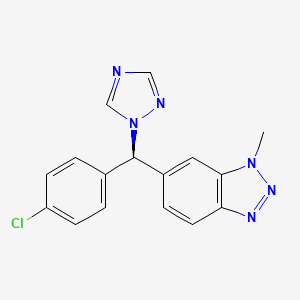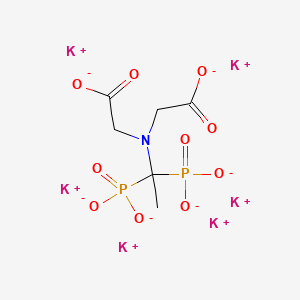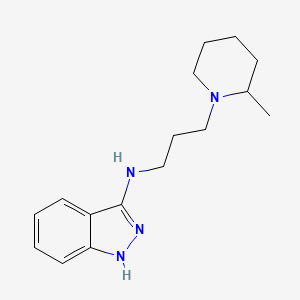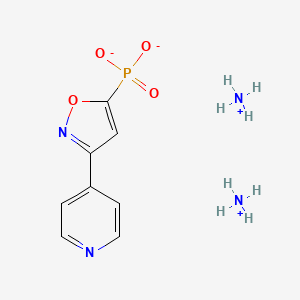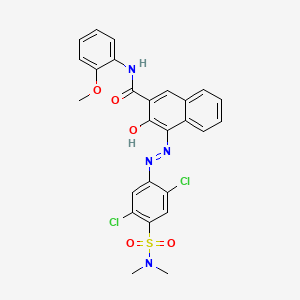
4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide is a complex organic compound known for its vibrant color properties. It is often used as a dye or pigment in various industrial applications due to its stability and intense coloration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,5-dichloro-4-((dimethylamino)sulphonyl)aniline using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Complex Formation: The azo group can form complexes with metal ions, which is useful in analytical applications.
Coloration: The conjugated system of the compound absorbs visible light, resulting in its intense color.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-phenyl-naphthalene-2-carboxamide
- 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide
Uniqueness
The uniqueness of 4-((2,5-Dichloro-4-((dimethylamino)sulphonyl)phenyl)azo)-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide lies in its specific substituents, which confer distinct chemical properties and applications. The presence of the methoxy group enhances its solubility and stability, making it more suitable for certain industrial applications compared to its analogs.
Propiedades
Número CAS |
79102-65-1 |
|---|---|
Fórmula molecular |
C26H22Cl2N4O5S |
Peso molecular |
573.4 g/mol |
Nombre IUPAC |
4-[[2,5-dichloro-4-(dimethylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C26H22Cl2N4O5S/c1-32(2)38(35,36)23-14-18(27)21(13-19(23)28)30-31-24-16-9-5-4-8-15(16)12-17(25(24)33)26(34)29-20-10-6-7-11-22(20)37-3/h4-14,33H,1-3H3,(H,29,34) |
Clave InChI |
DKCXZVSRPSMJSN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


